Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

Lipophilicity Physicochemical profiling Drug-likeness prediction

Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (CAS 1006340-77-7) is a synthetic heterocyclic small molecule with molecular formula C14H18N4O2S and molecular weight 306.39 g/mol. It belongs to the pyrazolyl-pyrimidinyl-thioacetate chemotype, featuring a 1-ethyl-3-methyl-1H-pyrazol-4-yl substituent at the 4-position of a pyrimidine ring, linked via a thioether bridge to an ethyl acetate moiety.

Molecular Formula C14H18N4O2S
Molecular Weight 306.38
CAS No. 1006340-77-7
Cat. No. B2490258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
CAS1006340-77-7
Molecular FormulaC14H18N4O2S
Molecular Weight306.38
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)OCC
InChIInChI=1S/C14H18N4O2S/c1-4-18-8-11(10(3)17-18)12-6-7-15-14(16-12)21-9-13(19)20-5-2/h6-8H,4-5,9H2,1-3H3
InChIKeyLOFYXLWEVNXKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (CAS 1006340-77-7): Compound Identification & Procurement-Relevant Characteristics


Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (CAS 1006340-77-7) is a synthetic heterocyclic small molecule with molecular formula C14H18N4O2S and molecular weight 306.39 g/mol . It belongs to the pyrazolyl-pyrimidinyl-thioacetate chemotype, featuring a 1-ethyl-3-methyl-1H-pyrazol-4-yl substituent at the 4-position of a pyrimidine ring, linked via a thioether bridge to an ethyl acetate moiety . The compound is catalogued as a research chemical and versatile small-molecule scaffold, with commercial availability at purity levels ranging from ≥95% to ≥98% across multiple suppliers .

Why Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate Cannot Be Generically Substituted in Structure-Activity Studies


Within the pyrazolyl-pyrimidinyl-thioacetate chemical series, subtle variations in the pyrazole N-substitution and C-methylation pattern produce quantifiably distinct computed physicochemical properties that directly influence biological performance, target engagement, and pharmacokinetic behavior . The target compound's 1-ethyl-3-methyl substitution pattern yields a computed XLogP3 of 2, which is measurably lower than the 2.1 of its closest 1,3,5-trimethyl analog (CAS 1006353-04-3) and higher than the 1,3-dimethyl analog (CAS 1034981-34-4, MW 290.34), establishing that even single-methyl differences in this series shift lipophilicity and molecular size in ways that cannot be assumed interchangeable [1]. Furthermore, compounds within this class exhibit substitution-dependent hydrogen-bond acceptor counts (target: 6 HBA) and topological polar surface area values (target: 95.2 Ų), parameters directly linked to membrane permeability and oral bioavailability predictions . Procurement of a non-identical analog therefore risks confounding SAR interpretations and invalidating cross-study comparisons.

Quantitative Differentiation Evidence: Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate vs. Closest Analogs


Computed Lipophilicity (XLogP3) Direct Comparison: Target Compound vs. 1,3,5-Trimethyl Analog

The target compound exhibits a computed XLogP3 of 2, which is 0.1 log unit lower than the 1,3,5-trimethyl analog (XLogP3-AA = 2.1), representing a ~5% reduction in predicted lipophilicity [1]. This difference arises from the replacement of the N1-methyl group in the analog with an N1-ethyl group in the target compound, balanced by the absence of the C5-methyl substituent . In drug discovery programs, a ΔlogP of 0.1 can meaningfully shift predicted membrane permeability and off-target binding profiles at lead optimization stages [2].

Lipophilicity Physicochemical profiling Drug-likeness prediction

Molecular Weight and Heavy Atom Count Differentiation from 1,3-Dimethyl Analog

The target compound (MW 306.39 g/mol; heavy atom count 21) differs from the 1,3-dimethyl analog (MW 290.34 g/mol; C13H16N4O2S) by +16.05 g/mol and one additional heavy atom, corresponding to the replacement of the N1-methyl with an N1-ethyl substituent . This mass increment of 5.5% translates to altered ligand efficiency indices (LE = -RT ln(IC50)/heavy atom count), meaning that even at equivalent potency, the two compounds would yield measurably different LE values and cannot be considered surrogates in fragment- or efficiency-driven campaigns [1].

Molecular size Ligand efficiency metrics Fragment-based drug design

Topological Polar Surface Area (TPSA) Comparison: Implications for Permeability Prediction

The target compound has a computed topological polar surface area (TPSA) of 95.2 Ų, which is identical to that of the 1,3,5-trimethyl analog (both possess 6 hydrogen bond acceptors and 0 hydrogen bond donors), but measurably higher than the value expected for the corresponding carboxylic acid analog (CAS 957292-09-0) which carries an additional H-bond donor . A TPSA of 95.2 Ų places this compound in the intermediate permeability range (the commonly cited threshold for oral bioavailability is ≤140 Ų, with optimal CNS penetration requiring ≤60–70 Ų), establishing it as distinct from more polar or more lipophilic scaffold variants [1].

Membrane permeability Blood–brain barrier penetration ADME prediction

Commercial Purity Benchmarking: NLT 98% vs. Standard 97% and 95% Grades

The target compound is commercially available at differentiated purity tiers: MolCore offers NLT 98% purity, while alternative suppliers including Leyan provide 97% purity and CymitQuimica lists a minimum of 95% . The 98% grade represents a 1% absolute impurity reduction relative to the 97% grade and a 3% reduction relative to the 95% grade, translating to 20–60% lower total impurity burden on a relative basis. For biochemical assay work at a nominal test concentration of 10 µM, a 95% purity batch may introduce up to 0.5 µM of unidentified impurities, compared to ≤0.2 µM for the NLT 98% grade, a difference that can confound single-digit micromolar IC50 determinations.

Chemical purity Reproducibility Procurement specification

Rotatable Bond Count and Conformational Flexibility Differentiation

The target compound has 7 rotatable bonds, compared to 6 rotatable bonds for the 1,3,5-trimethyl analog (which has an additional methyl group restricting rotation on the pyrazole C5 position) [1]. Each additional rotatable bond contributes approximately 0.5–1.0 kcal/mol of conformational entropy penalty upon binding (ΔS° ≈ -1 to -2 cal·mol⁻¹·K⁻¹ per rotor), meaning the target compound may experience a measurably larger entropic penalty upon target engagement, which can shift binding free energy by 0.3–0.6 kcal/mol at 300 K—a magnitude sufficient to alter rank-order potency in a chemical series [2].

Conformational entropy Molecular recognition Binding thermodynamics

Recommended Application Scenarios for Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate Based on Quantitative Differentiation Evidence


SAR Probe for Pyrazole N1-Substituent Lipophilicity Scanning in Kinase or GPCR Lead Optimization

The target compound's XLogP3 of 2.0—measurably lower than the 1,3,5-trimethyl analog (2.1) and higher than the 1,3-dimethyl analog—makes it a uniquely positioned lipophilicity probe in systematic SAR studies of pyrazolyl-pyrimidine series . Researchers can use this compound to deconvolute the contribution of N1-ethyl vs. N1-methyl substitution to target potency, selectivity, and ADME properties without altering other scaffold elements. This is directly supported by the ΔXLogP3 of 0.1 relative to the closest analog and the 7-rotatable-bond conformational profile, which together provide a scaffold with intermediate flexibility and lipophilicity for multi-parameter optimization .

Ethyl Ester Prodrug or Protecting-Group Strategy: Carboxylic Acid Precursor in Cellular Permeability Assays

The target compound's TPSA of 95.2 Ų and absence of hydrogen bond donors position it as a superior passive-permeability scaffold compared to its carboxylic acid counterpart (CAS 957292-09-0), which carries an additional HBD and higher TPSA . In cellular target engagement or phenotypic screening assays where intracellular target access is required, the ethyl ester serves as a membrane-permeable pro-form that can be hydrolyzed intracellularly or chemically deprotected to the active acid species. This application is directly grounded in the TPSA comparison data (Section 3, Evidence Item 3) and the commercial availability at NLT 98% purity, which ensures that ester hydrolysis products do not dominate impurity profiles .

Biophysical Binding Thermodynamics Studies: ITC and SPR Profiling of Conformational Entropy Contributions

The target compound's 7-rotatable-bond structure provides a one-bond-higher conformational flexibility than the 1,3,5-trimethyl analog (6 rotatable bonds), enabling paired isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies that directly measure the differential entropic contribution to binding free energy (predicted ΔΔG_entropy ≈ 0.3–0.6 kcal/mol at 300 K) . This head-to-head thermodynamic comparison can reveal whether target engagement is enthalpically or entropically driven, informing rational design of more potent, selective inhibitors. The differentiated N1-ethyl group further provides a distinct steric signature relative to N1-methyl analogs, useful in co-crystallography or Cryo-EM structural biology campaigns .

High-Purity Starting Material for Parallel Library Synthesis and Late-Stage Functionalization

Procuring the NLT 98% purity grade (MolCore) rather than the 95% or 97% alternatives ensures that parallel library synthesis or late-stage diversification reactions (e.g., ester hydrolysis, amide coupling, or heterocycle elaboration) proceed with a 20–60% lower initial impurity burden, directly reducing the probability of impurity-derived side products that complicate purification and yield determination . The compound's ethyl ester handle, thioether linkage, and pyrimidine C2 position offer three synthetically orthogonal diversification vectors, making it suitable for generating focused libraries where scaffold purity is prerequisite for reliable biological screening data .

Quote Request

Request a Quote for Ethyl 2-((4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.